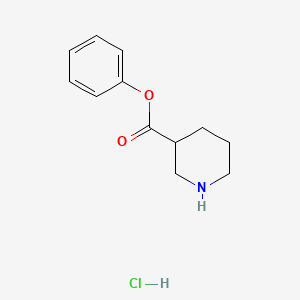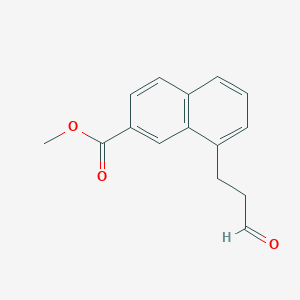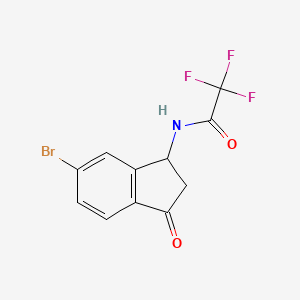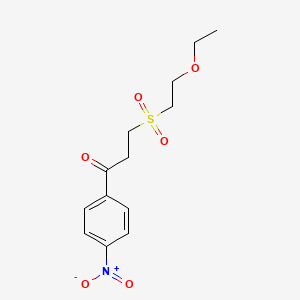
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-acetic acid is a macrocyclic compound with the molecular formula C₁₀H₂₁NO₄. It is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-acetic acid typically involves the reaction of cadmium carbonate with the compound in warm aqueous solution. This reaction results in the formation of crystals of the tetrameric cluster [Cd₄(L₄)₄][CdCl₄]₂·3H₂O, an ordered assembly of acetate-bridged macrocyclic species .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-acetic acid undergoes various types of chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as cadmium and lanthanides
Substitution: Can participate in substitution reactions where ligands are exchanged.
Common Reagents and Conditions
Cadmium Carbonate: Used in the synthesis of the tetrameric cluster complex.
Lanthanide Ions: Utilized in the formation of luminescent ternary complexes.
Major Products Formed
Tetrameric Cluster Complexes: Formed with cadmium carbonate.
Luminescent Ternary Complexes: Formed with lanthanide ions.
Aplicaciones Científicas De Investigación
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-acetic acid has several scientific research applications:
Coordination Chemistry: Used as a ligand to form stable metal complexes.
Luminescent Materials: Forms luminescent ternary complexes with lanthanide ions, useful in photophysical studies.
Bioconjugation: Potential use in radiolabeling and bioconjugation for medical imaging.
Mecanismo De Acción
The mechanism of action of 1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-acetic acid involves its ability to form stable complexes with metal ions. The macrocyclic structure provides multiple coordination sites, allowing for the formation of stable and ordered assemblies. These complexes can exhibit unique photophysical properties, such as luminescence, depending on the metal ion involved .
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): Another macrocyclic ligand used in radiolabeling and bioconjugation.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Used as a ligand in coordination chemistry.
Uniqueness
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-acetic acid is unique due to its ability to form stable and luminescent complexes with lanthanide ions, making it valuable in photophysical studies and potential medical imaging applications .
Propiedades
Número CAS |
118448-33-2 |
|---|---|
Fórmula molecular |
C12H23NO6 |
Peso molecular |
277.31 g/mol |
Nombre IUPAC |
2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)acetic acid |
InChI |
InChI=1S/C12H23NO6/c14-12(15)11-13-1-3-16-5-7-18-9-10-19-8-6-17-4-2-13/h1-11H2,(H,14,15) |
Clave InChI |
WJNJSTSOAPRQHX-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOCCOCCOCCN1CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-](/img/structure/B14284832.png)



![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)
![2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]-](/img/structure/B14284864.png)

![(2E)-N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-imine](/img/structure/B14284867.png)






